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Compound Name: 5-Chloro-2-isopropylbenzaldehyde

CAS No.: 1289090-35-2

Cat. No.: B3229541 Get Quote

Executive Summary: The "Steric Anchor" Strategy
5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2) represents a specialized class of

"sterically modulated" electrophiles.[1] Unlike its unhindered counterparts (e.g., 5-

chlorobenzaldehyde), the 2-isopropyl group acts as a steric anchor.[1] This bulky substituent

does not merely retard reaction rates; it enforces specific conformational preferences and

shields the metabolic "soft spot" at the benzylic position.

This guide objectively compares the performance of this scaffold against standard alternatives,

focusing on the kinetic trade-offs required to access high-value fungicide intermediates (e.g.,

SDHI classes) and metabolically stable pharmacophores.[1]

Structural Analysis & Steric Parameters
To understand the unique behavior of the 2-isopropyl derivative, we must quantify the steric

environment. The isopropyl group imposes a significantly higher steric demand than the

standard methyl group, impacting both the rotational barrier of the aldehyde and the trajectory

of incoming nucleophiles.
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-H

(Unsubstituted)
0.00 0.00 Baseline

Diffusion

controlled

-CH₃ (Methyl) -1.24 0.52 Moderate Slight retardation

-CH(CH₃)₂

(Isopropyl)
-1.71 0.76 High

Significant kinetic

shielding

-C(CH₃)₃ (tert-

Butyl)
-2.78 1.24 Extreme

Often prohibits

reaction

Key Insight: The isopropyl group sits in the "Goldilocks" zone (

).[1] It provides enough bulk to direct regioselectivity and prevent unwanted enzymatic
oxidation (metabolic stability), yet it remains permeable to strong nucleophiles (e.g., amines,
Grignards) under optimized conditions.

Comparative Reactivity Profile
The following data compares the reactivity of 5-Chloro-2-isopropylbenzaldehyde against its

primary alternatives: the unhindered 5-chlorobenzaldehyde and the moderately hindered 5-

chloro-2-methylbenzaldehyde.[1]

Nucleophilic Addition Kinetics (Schiff Base Formation)
Reaction Conditions: 1.0 eq Aldehyde + 1.1 eq Cyclopropylamine, MeOH, 25°C.
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Feature
5-Chloro-2-

isopropylbenzaldehy

de

5-Chloro-2-
methylbenzaldehyd
e

5-
Chlorobenzaldehyd
e

Reaction Half-Life (

)
~45 min ~15 min < 5 min

Equilibrium Yield (24h) 89 - 92% 95% >98%

Side Reaction Profile
Low (Sterics suppress

oligomerization)
Moderate

High

(Aldol/Cannizzaro

risk)

Metabolic Liability
Low (Benzylic

oxidation blocked)
Moderate High

Mechanism of Steric Shielding
The isopropyl group restricts the rotation of the formyl group, favoring a conformation where the

carbonyl oxygen is twisted out of coplanarity with the aromatic ring to minimize

strain. This "twisted" ground state actually raises the ground state energy (destabilization), but
the steric approach vector for the nucleophile is hindered.
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Figure 1: Mechanistic pathway showing how the isopropyl group raises the activation energy

for nucleophilic attack, filtering out weak nucleophiles.

Experimental Protocols
The synthesis and utilization of this scaffold require specific modifications to standard protocols

to overcome the steric barrier.

Protocol A: Synthesis via Grignard Formylation
Source: Adapted from Patent WO2013156559A1 / EP2841413A1[1]

Rationale: Direct formylation of the arene is difficult due to steric crowding. The Grignard route

ensures regiocontrol.

Precursor Preparation:

Start: 2-Bromo-4-chloro-1-isopropylbenzene.

Activation: Charge Magnesium turnings (1.05 eq) in anhydrous THF. Initiate with a crystal

of iodine.[1]

Addition: Add the aryl bromide dropwise at reflux. Note: Initiation may be slow due to

sterics; ensure vigorous stirring.[1]

Formylation:

Reagent: DMF (Dimethylformamide) or N-Formylmorpholine (1.2 eq).[1]

Temperature: Cool Grignard solution to 0°C. Add formylating agent slowly.

Quench: Pour into ice/HCl. Extract with MTBE.[1]

Purification:

Distillation is possible but high boiling.[1] Crystallization from Hexane/EtOAc is preferred if

solid (MP ~40-45°C).[1]
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Protocol B: Reductive Amination (Overcoming the
Barrier)
Target: N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[1]

Challenge: Formation of the imine intermediate is the rate-limiting step due to the ortho-

isopropyl bulk.

Method:

Imine Formation:

Mix 5-Chloro-2-isopropylbenzaldehyde (1.0 eq) and Cyclopropylamine (1.2 eq) in

Methanol.

Critical Additive: Add Acetic Acid (5 mol%) or Ti(OiPr)₄ to catalyze the dehydration.

Time: Stir for 6-12 hours at 40°C (Standard benzaldehydes require 1-2h at RT). Monitor by

TLC/HPLC until aldehyde is <2%.[1]

Reduction:

Cool to 0°C.[1][2]

Add NaBH₄ (0.6 eq) portion-wise.[1] Caution: Exothermic.[1]

Warm to RT and stir for 2 hours.

Workup:

Quench with aqueous NaHCO₃.[1] Extract with DCM.[1]

Yield: Expect 85-92%.

Applications in Drug & Agrochemical Discovery[4]
Why accept the synthetic penalty of the isopropyl group?
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Metabolic Blocking: The ortho-isopropyl group effectively blocks the P450 oxidation of the

benzylic position. In the methyl analog (2-methyl), the benzylic protons are accessible and

prone to rapid hydroxylation. The isopropyl methine proton is sterically buried.

Conformational Locking: In SDHI fungicides (e.g., Bixafen analogs), the "twist" induced by

the ortho-substituent is critical for fitting into the hydrophobic pocket of the succinate

dehydrogenase enzyme. The isopropyl group locks the phenyl ring relative to the

amide/amine linker, reducing the entropic penalty of binding.
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Figure 2: Strategic utility of the scaffold in high-value chemical sectors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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